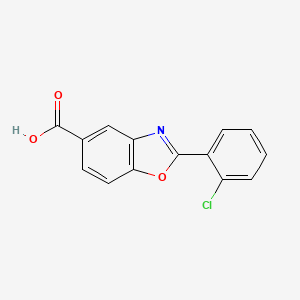

2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13-16-11-7-8(14(17)18)5-6-12(11)19-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMFSMZMURCTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Green Synthesis Using Ionic Liquid Catalysts

A solvent-free approach employs imidazolium chlorozincate ionic liquid immobilized on magnetic nanoparticles (LAIL@MNP) under ultrasound irradiation. This method achieves cyclization between 2-aminophenol derivatives and substituted aldehydes.

- Reactants : 2-Amino-5-carboxyphenol and 2-chlorobenzaldehyde.

- Catalyst : LAIL@MNP (4.0 mg).

- Conditions : Solvent-free, ultrasound irradiation (30 min, 40 kHz).

- Yield : 78–85% after purification via recrystallization.

- Activation of the aldehyde carbonyl group by LAIL@MNP.

- Formation of an imine intermediate.

- Cyclization via intramolecular nucleophilic attack.

- Oxidation to form the benzoxazole core.

- Eliminates toxic solvents.

- Catalyst recyclability (>5 cycles with <5% activity loss).

- Short reaction time (30 min vs. 6–8 hours for conventional methods).

| Parameter | Optimized Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 4.0 mg | Maximizes active sites |

| Ultrasound Duration | 30 min | Reduces byproducts |

| Temperature | 80°C | Accelerates cyclization |

Acid-Catalyzed Cyclocondensation

Traditional methods use acidic conditions to facilitate ring closure, though these are less environmentally favorable.

- Reactants : 2-Aminophenol and 2-chlorobenzoic acid.

- Catalyst : Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

- Conditions : Reflux (120°C, 6–8 hours).

- Yield : 65–70% after column chromatography.

- Activation of the carboxylic acid via protonation.

- Nucleophilic attack by the amine group.

- Dehydration to form the benzoxazole ring.

- High energy consumption.

- Generation of acidic waste.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Sustainability | Scalability |

|---|---|---|---|---|

| Green Synthesis | 78–85 | 30 min | High | Moderate |

| Acid-Catalyzed | 65–70 | 6–8 hours | Low | High |

| Chlorination | N/A | 1 hour | Moderate | Feasible |

Industrial Considerations

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for large-scale production.

- Purification : Recrystallization (DMF/acetic acid) achieves >95% purity.

- Cost Drivers : Catalyst synthesis and raw material availability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohol or amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid has been explored for its potential as a drug candidate due to its antimicrobial and anticancer properties .

- Cytotoxicity Studies : In various studies involving cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), derivatives of this compound have shown promising cytotoxic effects. For instance, modifications to the benzoxazole ring significantly enhanced activity against these cell lines .

- Anti-inflammatory Activity : Some derivatives have been screened for anti-inflammatory properties alongside cytotoxic assessments, revealing potential dual-action against inflammation and cancer .

Synthesis of Complex Molecules

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with tailored properties .

Material Science

In industrial applications, this compound is utilized in developing materials with specific properties, including polymers and dyes. Its unique chemical structure allows it to impart desirable characteristics to these materials.

Cytotoxicity in Cancer Models

A study assessed the efficacy of various derivatives in multiple cancer cell lines (MCF-7, A549). Results indicated that structural modifications could significantly enhance cytotoxicity. For example:

- Derivative A demonstrated an IC50 value of 5 μM against MCF-7 cells.

- Derivative B showed improved activity with an IC50 value of 3 μM against A549 cells.

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of selected derivatives. The findings revealed:

- Derivative C exhibited an IC50 value of 0.103 mM, comparable to ibuprofen (0.101 mM), indicating significant anti-inflammatory potential .

Data Tables

| Application Area | Study Focus | Findings |

|---|---|---|

| Medicinal Chemistry | Cytotoxicity | Modifications led to enhanced activity against MCF-7 and A549 cell lines |

| Material Science | Polymer Development | Used as a building block for creating specialized polymers |

| Biological Activity | Anti-inflammatory | Derivative C showed comparable efficacy to ibuprofen |

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can facilitate binding to biological targets through hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions.

Comparison with Similar Compounds

Structural and Functional Differences

Heterocycle Core :

- Benzoxazole (target compound): Exhibits electron-deficient aromaticity due to the oxygen and nitrogen atoms, enhancing reactivity in electrophilic substitutions .

- Benzimidazole : Contains two nitrogen atoms, enabling stronger hydrogen bonding and metal coordination, often exploited in drug design .

- Benzothiazole : The sulfur atom increases lipophilicity, improving membrane permeability in bioactive molecules .

- 3-/4-Chlorophenyl (benzimidazole analogs): Meta- and para-substitutions offer distinct electronic effects, with para-substituents enhancing resonance stabilization .

Functional Groups :

Biological Activity

2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole ring with a carboxylic acid functional group and a chlorophenyl substituent. This structure is significant as it contributes to the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that benzoxazole derivatives, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. The compound has been evaluated for its effectiveness against:

- Breast Cancer Cells : Studies have shown that derivatives of benzoxazole can induce apoptosis in MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent cytotoxicity. For instance, some derivatives demonstrated IC50 values as low as 0.65 µM against MCF-7 cells .

- Prostate Cancer Cells : In vitro studies revealed significant cytotoxic activity against 22Rv1 human prostate carcinoma cells, with an IC50 value of 1.54 µM, surpassing the efficacy of standard chemotherapeutics like doxorubicin .

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| MCF-7 | 2-(2-Chlorophenyl)... | 0.65 |

| MDA-MB-231 | Various Derivatives | 2.41 |

| 22Rv1 | 2-(4-Chlorophenyl)... | 1.54 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted that certain benzoxazole derivatives exhibited activity against various bacterial strains, demonstrating lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, potentially through binding interactions facilitated by the benzoxazole moiety.

- Receptor Modulation : The carboxylic acid group allows for ionic interactions with specific receptors, enhancing binding affinity and specificity towards biological targets .

Structure-Activity Relationship (SAR)

The presence of the chlorine atom in the chlorophenyl substituent significantly influences the compound's reactivity and biological activity. Comparative studies with similar compounds reveal that variations in substituents can lead to marked differences in potency:

- Comparison with Other Derivatives : Compounds lacking halogen substituents or possessing different substituents (e.g., bromine or methyl) displayed reduced activity, indicating that the electronic properties imparted by chlorine enhance interaction with biological targets .

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

- Cytotoxicity in Cancer Models : In a study involving multiple cancer cell lines (MCF-7, A549), various derivatives were tested for cytotoxicity. The results indicated that modifications to the benzoxazole ring could enhance activity significantly .

- Anti-inflammatory Effects : Some derivatives were screened for anti-inflammatory properties alongside cytotoxicity assessments, revealing promising dual-action potential against inflammation and cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclization of 2-aminophenol derivatives with appropriate carboxylic acids or esters. For example, condensation of 2-amino-5-chlorophenol with 2-chlorobenzaldehyde under acidic conditions, followed by oxidation to introduce the carboxylic acid group. Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) in solvents such as DMF or ethanol can enhance cyclization efficiency .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied. For instance, increasing temperature (80–120°C) improves cyclization but may require reflux conditions. Yields can be monitored via HPLC or TLC.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR to confirm the benzoxazole ring and chlorophenyl substituent.

- IR : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~1600 cm (C=N stretch of benzoxazole).

- GC-MS/LC-MS : For molecular ion confirmation and purity assessment (e.g., detecting byproducts from incomplete cyclization) .

- Practical Tip : Use deuterated DMSO for NMR to resolve aromatic proton splitting patterns.

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

- Approach :

Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts or IR vibrations. Compare with experimental data to identify discrepancies .

Isotopic Labeling : Use N-labeled intermediates to clarify ambiguous assignments in the benzoxazole ring.

X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure via SHELX refinement (e.g., SHELXL for small-molecule refinement). Note that twinned crystals may require specialized refinement protocols .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodology :

- Functional Group Modifications : Replace the chlorophenyl group with other halogens (e.g., 4-fluorophenyl) or electron-withdrawing groups (e.g., nitro) to assess electronic effects.

- Scaffold Hybridization : Fuse the benzoxazole core with pyrazole or benzimidazole moieties (see analogues in ).

- Biological Assay Integration : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC values with substituent Hammett constants.

Q. How does the chlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design :

- Steric vs. Electronic Effects : Compare Suzuki-Miyaura coupling yields using 2-chlorophenyl vs. 4-chlorophenyl analogues. The ortho-substituent may hinder catalyst access, reducing yields.

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts under varying temperatures (80–140°C). Monitor reaction progress via F NMR if fluorinated reagents are used .

Key Considerations for Researchers

- Crystallography : For novel derivatives, prioritize single-crystal X-ray diffraction to resolve stereochemical uncertainties. SHELXD/SHELXE pipelines are robust for high-throughput phasing .

- Contradictory Data : When HPLC purity conflicts with NMR integration, employ preparative HPLC to isolate fractions and re-analyze.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.